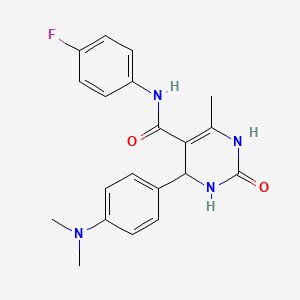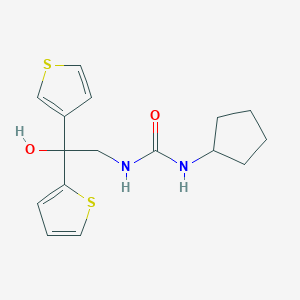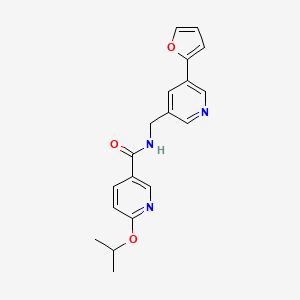![molecular formula C13H10O6 B2797711 5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid CAS No. 832739-65-8](/img/structure/B2797711.png)
5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a benzo[d][1,3]dioxol-5-yloxy group, which is a type of ether that is often found in biologically active compounds .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves the reaction of 5-bromo-benzo dioxole with other reagents under specific conditions . The crude product is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular formula of C20H18O7 . It contains a furan ring, a benzo[d][1,3]dioxol-5-yloxy group, and a carboxylic acid group .Scientific Research Applications
Conversion to Polymers and Functional Materials
5-Hydroxymethylfurfural (HMF) derivatives, including 5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid, are increasingly recognized for their potential in sustainable chemistry. These compounds can be synthesized from plant biomass and hold promise for replacing petroleum-based feedstocks in the chemical industry. Research suggests that such derivatives could be crucial for producing a wide range of materials, including polymers, porous carbon materials, and fuels, highlighting their versatility and potential for contributing to a more sustainable future (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalysis for Value-added Chemicals
The inherent instability of furan compounds, such as furanic derivatives from biomass, poses significant challenges for their synthetic modification. However, biocatalysis offers a promising alternative due to the high selectivity of enzymes and the mild conditions under which they operate. Biocatalytic processes have been explored for the detoxification of furans, selective synthesis through oxidation-reduction, and esterification reactions. These approaches could lead to more environmentally friendly and efficient production methods for furanic derivatives, including potentially valuable chemicals for various applications (Domínguez de María & Guajardo, 2017).
Biomass-derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), which can be synthesized from biomass derivatives including furans, plays a significant role in the pharmaceutical industry. It serves as a versatile building block for synthesizing a variety of value-added chemicals and drugs. LEV's unique functional groups make it an attractive candidate for drug synthesis, potentially lowering costs and simplifying manufacturing processes. This underscores the importance of biomass-derived compounds in developing new, more sustainable approaches to drug production (Zhang et al., 2021).
Sustainable Chemical Production
The conversion of plant biomass into furan derivatives, such as this compound, is a key area of interest for sustainable chemistry. These processes aim to replace non-renewable hydrocarbon sources with renewable biomass for the production of chemicals and fuels. The research in this field focuses on optimizing synthesis methods and exploring new applications for HMF and its derivatives, highlighting the potential of these compounds to contribute to a more sustainable and eco-friendly chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-13(15)11-4-2-9(19-11)6-16-8-1-3-10-12(5-8)18-7-17-10/h1-5H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYIAYBNPBZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)


![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)


![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)


![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)